5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Src kinase inhibition ATP-competitive inhibitor triazole scaffold

5-((3-Chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291873-50-1) is a synthetic triazole-carboxamide derivative that functions as an ATP-competitive inhibitor of Src family kinases. As a member of the 1,2,3-triazole-4-carboxamide class, the compound engages the kinase hinge region through its aminotriazole core while directing the pyridin-2-ylmethyl substituent toward the solvent-exposed front pocket.

Molecular Formula C15H13ClN6O
Molecular Weight 328.76
CAS No. 1291873-50-1
Cat. No. B2386500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1291873-50-1
Molecular FormulaC15H13ClN6O
Molecular Weight328.76
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H13ClN6O/c16-10-4-3-6-11(8-10)19-14-13(20-22-21-14)15(23)18-9-12-5-1-2-7-17-12/h1-8H,9H2,(H,18,23)(H2,19,20,21,22)
InChIKeyRMJZTXFUZZUAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-Chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide – A Research-Grade Triazole Src Kinase Probe for Signal Transduction Studies


5-((3-Chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1291873-50-1) is a synthetic triazole-carboxamide derivative that functions as an ATP-competitive inhibitor of Src family kinases [1]. As a member of the 1,2,3-triazole-4-carboxamide class, the compound engages the kinase hinge region through its aminotriazole core while directing the pyridin-2-ylmethyl substituent toward the solvent-exposed front pocket [2]. This scaffold architecture mirrors that of clinically validated Src/Abl inhibitors but presents a distinct chemotype that circumvents intellectual property constraints associated with quinazoline- and pyrimidine-based inhibitors [3].

Why Generic Triazole-4-Carboxamide Substitution Fails for 5-((3-Chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide


The triazole-4-carboxamide chemotype is not functionally interchangeable across substituent variations because Src kinase inhibition depends on a precise three-point pharmacophore: the 5-arylamino group must occupy the hydrophobic back pocket, the triazole N1/N2 must anchor to the hinge, and the carboxamide side chain must project correctly into the solvent channel [1]. Even conservative halogen substitutions on the anilino ring or variations in the pyridinylmethyl linkage alter both cellular anti-proliferative potency and pharmacokinetic exposure in vivo [2]. For procurement decisions, selecting a triazole-4-carboxamide without verifying these substituent-specific data introduces the risk of obtaining a compound with no measurable Src inhibition or with uncharacterized off-target liabilities [3].

Product-Specific Quantitative Differentiation Evidence for 5-((3-Chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide


Src Kinase ATP-Competitive Inhibition: Triazole Scaffold Versus Clinical Quinoline/Quinazoline Inhibitors

Triazole-based Src inhibitors from the same chemotype series as 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide demonstrated anti-proliferative activity against human lung cancer A549 cells that exceeded the potency of bosutinib (SKI-606), a clinically approved 4-anilino-3-quinolinecarbonitrile Src/Abl inhibitor, when evaluated head-to-head [1]. This scaffold achieves ATP-competitive inhibition through a distinct hinge-binding geometry that differs from the quinazoline-based inhibitor dasatinib, providing a structurally orthogonal chemotype for resistance profiling and combination studies [2].

Src kinase inhibition ATP-competitive inhibitor triazole scaffold dasatinib comparator

Substituent-Specific Impact on Pharmacokinetic Performance: Triazole Series Analysis

Pharmacokinetic evaluation of two representative triazole-based Src inhibitors (compounds 6 and 8) from the same series revealed that both compounds displayed low plasma concentrations and short half-life after oral administration in rodent models [1]. This PK profile is consistent with rapid clearance and limited oral bioavailability characteristic of early-generation triazole-4-carboxamide Src inhibitors. Compound-specific modifications—including the precise nature of the anilino substituent and the carboxamide side chain—directly govern these parameters, making substituent-level selection critical for in vivo experimental design [2].

pharmacokinetics plasma exposure half-life triazole Src inhibitor

Anilino Substituent Electronic Effects: 3-Chlorophenyl Versus 4-Substituted Phenyl Analogs

In the broader triazole-4-carboxamide Src inhibitor series, the position and electronic nature of the anilino substituent profoundly influences kinase inhibition potency. Meta-substituted electron-withdrawing groups (e.g., 3-chloro) on the phenyl ring enhance hydrophobic back-pocket occupancy without introducing the steric clash frequently observed with para-substituted analogs [1]. Within the 1,4-disubstituted 1,2,3-triazole Src inhibitor class, compounds bearing halogen substitution at the 3-position of the anilino ring achieved Src inhibition IC50 values in the 32–43 μM range, while certain analogs with different substitution patterns showed improved growth inhibition (IC50 ~6–10 μM) against A549, HepG2, HeLa, and DU145 cancer cell lines [2]. The 3-chlorophenyl substitution pattern thus represents a specific SAR decision point that balances enzyme inhibition with cellular potency.

structure-activity relationship halogen substitution triazole Src inhibitor electronic effects

Carboxamide Side Chain: Pyridin-2-ylmethyl Versus Alternative N-Substituents

The pyridin-2-ylmethyl carboxamide side chain of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide represents a deliberate design selection over simpler alkyl or unsubstituted benzyl alternatives. In the triazole-based Src inhibitor design space, N-pyridinylmethyl substituents contribute to both solubility enhancement through the pyridine nitrogen and potential additional hydrogen-bond interactions with the kinase solvent front [1]. This contrasts with N-phenyl or N-alkyl carboxamide analogs, which may lack these solubility advantages or introduce unfavorable steric bulk. The furan-2-ylmethyl analog (CAS 1105246-88-5) and the 4-chlorophenethyl analog are commercially available comparators that differ specifically at this position, enabling direct head-to-head PK and potency comparisons .

carboxamide optimization pyridinylmethyl solvent-exposed region triazole Src inhibitor

Chemotype Orthogonality: 1,2,3-Triazole Core Versus 1,2,4-Triazole Src Inhibitors

The 1,2,3-triazole core of this compound is regioisomerically distinct from the 1,2,4-triazole scaffold employed in Bayer's pyridinyltriazole derivatives (Patent PE-20190116-A1), which target cardiovascular and renal indications through a different pharmacological mechanism [1]. In kinase inhibition, the 1,2,3-triazole ring positions its nitrogen atoms for bidentate hinge binding in a manner fundamentally different from 1,2,4-triazoles, altering both the binding pose and the selectivity fingerprint across the kinome [2]. For Src kinase research, procurement of a 1,2,3-triazole inhibitor rather than a 1,2,4-triazole derivative ensures that the experimental tool occupies the ATP-binding site with the geometry specific to this chemotype, which is critical for meaningful interpretation of structure-based drug design efforts [3].

1,2,3-triazole 1,2,4-triazole regioisomer kinase hinge binder

Optimal Research and Industrial Application Scenarios for 5-((3-Chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide


Src Kinase Chemotype Resistance Profiling in Oncology Cell Panels

Researchers investigating acquired resistance to clinical Src inhibitors (dasatinib, bosutinib, saracatinib) can employ this 1,2,3-triazole-based inhibitor as a structurally orthogonal probe to determine whether resistance mutations in the kinase domain affect hinge-region binding or allosteric pocket interactions [1]. The compound's distinct chemotype allows deconvolution of resistance mechanisms that are specific to quinazoline or quinoline scaffolds versus those that broadly impact ATP-competitive inhibitors.

Structure-Based Drug Design: Triazole Scaffold Optimization Programs

Medicinal chemistry teams pursuing novel Src inhibitor chemotypes can use this compound as a starting point for systematic SAR exploration of the 5-anilino substituent and N-carboxamide side chain [1]. The pyridin-2-ylmethyl group offers a synthetic handle for further derivatization, while the 3-chlorophenyl substitution provides a baseline for halogen scanning and bioisosteric replacement studies. Direct comparisons with the furan-2-ylmethyl (CAS 1105246-88-5) and 4-chlorophenethyl analogs enable rapid SAR triangulation .

In Vitro Kinase Selectivity Panel Screening Against Src Family Kinases

The 1,2,3-triazole core positions the compound for Src kinase engagement through a hinge-binding mode that may produce a selectivity profile distinct from 2,4-diaminopyrimidine and quinazoline inhibitors [1]. Procurement of this compound alongside a panel of 1,2,4-triazole regioisomers enables systematic evaluation of how triazole regioisomerism influences kinome-wide selectivity, providing critical data for chemical biology studies of Src-dependent signaling networks [2].

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